molecular formula C26H24NO3PS B1452682 Diphenylphosphinyl(alpha-tosylbenzyl)amine CAS No. 701291-86-3

Diphenylphosphinyl(alpha-tosylbenzyl)amine

Cat. No. B1452682
M. Wt: 461.5 g/mol
InChI Key: PNTGCTVNEJGLKY-UHFFFAOYSA-N
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Description

Diphenylphosphinyl(alpha-tosylbenzyl)amine is a phosphorus-containing organic compound . Let’s break down its name:



  • Diphenylphosphinyl : This part indicates the presence of a diphenylphosphinyl group , which consists of two phenyl rings attached to a central phosphorus atom.

  • Alpha-tosylbenzyl : The term “alpha” suggests that the tosyl group (p-toluenesulfonyl group) is attached to the benzyl moiety.



Synthesis Analysis

The synthesis of this compound likely involves phosphonylation reactions . One possible route could be the reaction of a suitable amine with a phosphonate reagent, followed by tosylation (sulfonation with tosyl chloride) of the resulting phosphonamide.



Molecular Structure Analysis

The molecular structure of Diphenylphosphinyl(alpha-tosylbenzyl)amine would include:



  • A central phosphorus atom bonded to two phenyl groups (diphenylphosphinyl).

  • An amine group attached to one of the phenyl rings (alpha-tosylbenzyl).



Chemical Reactions Analysis


  • Hofmann Elimination : The quaternary ammonium salt formed from this compound could undergo a Hofmann elimination, leading to the formation of an alkene and a 3º-amine.

  • Oxidation Reactions : Oxidation of the amine nitrogen could yield various products, depending on the oxidizing agent used.



Physical And Chemical Properties Analysis


  • Solubility : It would likely be soluble in organic solvents due to the presence of aromatic rings.

  • Melting Point and Boiling Point : These properties would depend on the specific structure.


Safety And Hazards


  • Toxicity : Assessing the compound’s toxicity is crucial, especially considering the presence of the tosyl group.

  • Handling Precautions : Proper protective equipment and safe handling procedures are essential.


Future Directions

Research avenues could include:



  • Functionalization : Exploring new reactions involving the phosphinyl group.

  • Applications : Investigating potential applications in catalysis or materials science.




properties

IUPAC Name

N-diphenylphosphoryl-1-(4-methylphenyl)sulfonyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NO3PS/c1-21-17-19-25(20-18-21)32(29,30)26(22-11-5-2-6-12-22)27-31(28,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20,26H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTGCTVNEJGLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659282
Record name N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]-P,P-diphenylphosphinic amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylphosphinyl(alpha-tosylbenzyl)amine

CAS RN

701291-86-3
Record name N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]-P,P-diphenylphosphinic amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701291-86-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylphosphinyl(alpha-tosylbenzyl)amine
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Reactant of Route 6
Diphenylphosphinyl(alpha-tosylbenzyl)amine

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